Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
Description
Structural Characterization
Molecular Geometry and Bicyclo[1.1.1]pentane Core Topology
The bicyclo[1.1.1]pentane scaffold consists of three fused cyclobutane rings, with two bridgehead carbons (C1 and C3) and six additional carbons forming a rigid, strained framework. This topology imposes significant spatial constraints:
- Bridgehead C1–C3 Distance : Approximately 1.84–1.89 Å in unsubstituted bicyclo[1.1.1]pentane. Substituents at the C1 position (e.g., the acetate group) likely shorten this distance due to steric interactions.
- Ring Strain : The bicyclo[1.1.1]pentane core has a strain energy of ~65–68 kcal/mol, attributed to bent bonds between bridgehead carbons and unfavorable orbital overlap.
- Substituent Orientation : The Boc-protected amine at C3 and the acetate group at C1 are positioned in a cis-like arrangement relative to the bicyclic framework, as inferred from analogous derivatives.
Key Geometric Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1–C3 bond length | 1.84–1.89 | |
| C1–C2 bond length | ~1.54 | |
| C1–C3–C5 angle | 73–78° | |
| Bridgehead s-character | ~19–32% |
The bicyclo[1.1.1]pentane core exhibits hybridization at the bridgehead carbons (C1 and C3) with significant p-orbital character (~67–81%), as determined by spin-spin coupling constants.
Spectroscopic Analysis (¹H/¹³C NMR, IR, MS)
Spectroscopic data for this compound are limited, but insights can be drawn from structurally related bicyclo[1.1.1]pentane derivatives:
¹H NMR
- Boc Group : The tert-butyl group typically resonates at δ 1.40–1.45 ppm (s, 9H).
- Acetate Methyl : δ 3.70–3.75 ppm (s, 3H).
- Bicyclo[1.1.1]pentane Protons : Split into distinct environments due to the rigid core:
¹³C NMR
- Carbonyl (Boc) : δ 155–160 ppm.
- Acetate Carbonyl : δ 170–175 ppm.
- Bicyclo[1.1.1]pentane Carbons : δ 30–60 ppm (CH2 and CH groups).
IR and MS
- IR : Strong absorption at ~1700 cm⁻¹ (C=O, Boc and acetate).
- MS : Molecular ion peak at m/z 255.31 (C₁₃H₂₁NO₄).
Spectroscopic Data Table
X-ray Crystallographic Studies of Bicyclic Framework
X-ray crystallography has been employed for related bicyclo[1.1.1]pentane derivatives to validate bond lengths and angles. While no direct data for this compound exists, analogous structures provide critical insights:
Key Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1–C3 bond length | 1.84–1.89 | |
| C1–C2 bond length | 1.54 | |
| C1–C3–C5 angle | 73–78° | |
| Bridgehead C–H bond | 1.10 Å |
In difluoro-substituted bicyclo[1.1.1]pentanes, fluorine atoms at C2 and C4 increase the C2–C4 distance to ~1.91 Å compared to ~1.88 Å in unsubstituted analogs. This suggests that substituents at the bridgehead may elongate adjacent bonds due to steric or electronic effects.
Crystal Packing and Hydrogen Bonding
The Boc group and acetate ester likely influence crystal packing. In similar compounds, hydrogen bonds between the Boc carbonyl oxygen and adjacent protons or counterions stabilize the lattice. However, the acetate ester’s electron-withdrawing nature may reduce hydrogen-bonding propensity compared to carboxylic acids.
Properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBWYZBSWSEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps :
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of reactions starting from simple precursors. The bicyclo[1.1.1]pentane core is often synthesized via [1.1.1]propellane intermediates.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the alcohol can be oxidized back to the ester or further to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used for hydrolysis reactions.
Major Products
Free amine: Obtained after Boc deprotection.
Alcohol: Obtained after ester reduction.
Carboxylic acid: Obtained after ester hydrolysis or alcohol oxidation.
Scientific Research Applications
Drug Development
The bicyclo[1.1.1]pentane core is recognized for enhancing the pharmacological properties of compounds by providing increased three-dimensionality and saturation compared to traditional aromatic systems. This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates .
Case Study:
Research has shown that compounds incorporating the bicyclo[1.1.1]pentane structure can replace less favorable moieties in drug design, leading to novel therapeutic agents with enhanced efficacy against diseases such as cancer and neurodegenerative disorders .
Bioisosteric Replacement
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate can serve as a bioisostere for various functional groups in existing drugs, potentially improving their metabolic stability and reducing off-target effects . This application is particularly relevant in the optimization of lead compounds during the drug discovery process.
Organic Synthesis
Development of New Materials
The unique structural features of this compound can be exploited in materials science to develop new polymers and functional materials with enhanced properties such as thermal stability and mechanical strength .
Case Study:
Recent studies have explored using bicyclo[1.1.1]pentane derivatives in the formulation of advanced materials for electronic applications, showcasing their potential in creating high-performance components due to their unique electronic properties .
Mechanism of Action
The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate depends on its specific application . In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity. The Boc-protected amino group can be modified to introduce various functional groups, further tuning the compound’s activity and specificity.
Comparison with Similar Compounds
Ethyl Ester Analog: Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Key Differences: The ethyl ester substituent increases molecular weight by 14 g/mol compared to the methyl ester.
- Safety Profile :
- Commercial Availability :
Hydroxymethyl-Substituted Analog: tert-Butyl 2-(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Key Differences: Replaces the Boc-amino group with a hydroxymethyl moiety, reducing nitrogen content and altering reactivity. The hydroxyl group enhances hydrophilicity, making it more suitable for aqueous-phase reactions .
Trifluoromethyl-Substituted Derivative: Methyl 2-(tert-Butoxycarbonylamino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- Molecular Formula: C₁₄H₂₀F₃NO₄
- Molecular Weight : 323.31 g/mol
- Higher molecular weight and lipophilicity compared to the parent methyl ester compound .
Amino Acid Derivative: 2-Amino-2-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)acetic Acid
- Molecular Formula: C₁₁H₁₉NO₂
- Molecular Weight : 197.27 g/mol
- Key Differences: Features a free amino group (unprotected) and a tert-butyl substituent, increasing reactivity but requiring careful handling under inert atmospheres . Hazard statements include H302, H312 (harmful in contact with skin), and H332 (harmful if inhaled), reflecting its higher acute toxicity compared to Boc-protected analogs .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Statements |
|---|---|---|---|---|
| Methyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate | C₁₃H₂₁NO₄* | 255.31* | Boc-amino, methyl ester | Not reported |
| Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate | C₁₄H₂₃NO₄ | 269.34 | Boc-amino, ethyl ester | H302, H315, H319, H335 |
| tert-Butyl 2-(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate | C₁₂H₂₀O₃ | 212.29 | Hydroxymethyl, tert-butyl ester | Not reported |
| Methyl 2-(tert-Butoxycarbonylamino)-2-[3-(trifluoromethyl)BCP-1-yl]acetate | C₁₄H₂₀F₃NO₄ | 323.31 | Boc-amino, CF₃, methyl ester | Not reported |
| 2-Amino-2-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | C₁₁H₁₉NO₂ | 197.27 | Free amino, tert-butyl | H302, H312, H332 |
*Calculated based on structural similarity to ethyl ester analog.
Key Research Findings
- Synthetic Utility : Bicyclo[1.1.1]pentane derivatives are prized as rigid linkers in drug design, with the Boc-protected methyl ester serving as a versatile intermediate for peptide coupling or deprotection reactions .
- Safety Considerations: Ethyl and methyl esters share similar hazard profiles, but unprotected amino analogs (e.g., ) require stringent handling due to higher reactivity and toxicity .
- Commercial Viability : High costs (e.g., €1,825.00/g for the ethyl ester) reflect challenges in synthesizing strained BCP frameworks .
Biological Activity
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound is believed to interact with various biological targets due to its structural features, which include a bicyclic system and an amino group protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances the compound's stability and solubility, facilitating its use in biological assays.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, a related compound demonstrated the ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, thus influencing glucose metabolism and lipid profiles .
Study on Anticancer Properties
In a controlled study, researchers administered this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, indicating its potential as an anticancer agent .
Metabolic Effects
Another study investigated the effects of this compound on metabolic parameters in diabetic rat models. The results indicated that administration led to improved insulin sensitivity and reduced blood glucose levels, suggesting its potential utility in managing diabetes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the scalable synthetic routes for bicyclo[1.1.1]pentane derivatives bearing tert-butoxycarbonyl (Boc)-protected amino groups?
The compound can be synthesized via hydrohydrazination reactions using [1.1.1]propellane and di-tert-butyl azodicarboxylate, followed by deprotection and reduction (e.g., Mn(dpm)₃ catalysis). This method offers improved scalability and safety compared to traditional approaches . For Boc-protected intermediates, trifluoroacetic acid (TFA) is commonly used for deprotection under controlled conditions .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Key methods include:
- ¹H-NMR : Peaks for Boc-protected amines (δ ~1.4 ppm for tert-butyl) and bicyclo[1.1.1]pentane protons (distinct splitting patterns due to bridgehead rigidity) .
- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated vs. observed) to confirm molecular formula .
- Silica gel chromatography : Purification protocols (e.g., DCM/EtOAc gradients) ensure removal of byproducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Avoid inhalation/contact with dust; use PPE (gloves, safety goggles) and ensure ventilation .
- Store at 2–8°C under inert atmosphere to prevent decomposition .
- Carbon oxides and nitrogen oxides may form during combustion; use CO₂ or dry powder extinguishers .
Advanced Research Questions
Q. How can this compound serve as a bioisostere in drug design?
The bicyclo[1.1.1]pentane core mimics phenyl or tert-butyl groups while improving metabolic stability. For example, derivatives like methyl 2-(3-(4-cyanobenzoyl)bicyclo[1.1.1]pentan-1-yl)acetate are used to replace benzophenone moieties in protease inhibitors .
Q. What strategies address low yields in multi-step syntheses involving bicyclo[1.1.1]pentane intermediates?
- Optimize reaction temperature (e.g., 0°C for TFA deprotection to minimize side reactions) .
- Use visible-light-induced phosphine catalysis for halogen-atom transfer, improving efficiency in alkyl-heteroaryl BCP synthesis .
- Monitor reaction progress via LC-MS to isolate intermediates before degradation .
Q. How does the steric environment of bicyclo[1.1.1]pentane impact reactivity in cross-coupling reactions?
The bridgehead geometry restricts rotational freedom, favoring selective C–H functionalization. For example, iridium-catalyzed hydrogen borrowing alkylation achieves high regioselectivity at the bicyclo[1.1.1]pentane core under mild conditions (room temperature) .
Q. What contradictions exist in reported pharmacological data for bicyclo[1.1.1]pentane derivatives?
- Bioavailability : Some studies report enhanced membrane permeability due to reduced polarity, while others note limited solubility in aqueous media .
- Enzyme inhibition : Variability in IC₅₀ values may arise from differences in substituent electronic effects (e.g., perfluorobutyl vs. trifluoromethyl groups) .
Methodological Challenges
Q. How can computational modeling guide the design of bicyclo[1.1.1]pentane-based therapeutics?
- DFT calculations predict bond strain (~30 kcal/mol in bicyclo[1.1.1]pentane) and guide substituent placement for target engagement .
- Docking studies with eIF2B activators (e.g., DNL343) validate interactions with protein pockets .
Q. What analytical techniques resolve ambiguities in stereochemical assignments for bicyclo[1.1.1]pentane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
